Biochemical Potency: TP‑1454 Displays 3.8‑ to 9.2‑Fold Lower AC50 Than Leading Preclinical PKM2 Activators
TP‑1454 achieves half‑maximal activation (AC50) of recombinant PKM2 at 10 nM in biochemical assays [1]. In comparison, TEPP‑46 (ML265) requires 92 nM (9.2‑fold higher) , DASA‑58 requires 38 nM (3.8‑fold higher) [2], and PKM2 activator 2 requires 66 nM (6.6‑fold higher) . This potency advantage reduces the amount of compound required to achieve full target engagement, minimizing off‑target risk and cost per experiment.
| Evidence Dimension | Biochemical AC50 (nM) for PKM2 activation |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | TEPP‑46: 92 nM; DASA‑58: 38 nM; PKM2 activator 2: 66 nM |
| Quantified Difference | 3.8‑fold to 9.2‑fold lower |
| Conditions | Recombinant PKM2 biochemical assay |
Why This Matters
Lower AC50 translates to reduced compound consumption and lower risk of off‑target effects at working concentrations, directly affecting procurement volume and assay reliability.
- [1] Sommakia S, Pathi SS, Matsumura Y, et al. Abstract 606: Pkm2 activation modulates the tumor-immune microenvironment and enhances response to checkpoint inhibitors in preclinical solid tumor models. Cancer Res. 2021;81(13_Supplement):606. View Source
- [2] Cayman Chemical / Cenmed. DASA‑58 Datasheet. AC50 = 38 nM, EC50 = 19.6 µM. View Source
